3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione
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Overview
Description
3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a piperazine ring, a fluorene moiety, and a pyrrolidinedione core, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorene moiety and the pyrrolidinedione core. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione: shares structural similarities with other compounds containing piperazine, fluorene, and pyrrolidinedione moieties.
This compound: can be compared to other piperazine derivatives, fluorene-based compounds, and pyrrolidinedione analogs.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H29N3O3 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
3-fluoren-9-ylidene-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C30H29N3O3/c1-36-27-13-7-6-12-26(27)32-17-14-31(15-18-32)16-19-33-28(34)20-25(30(33)35)29-23-10-4-2-8-21(23)22-9-3-5-11-24(22)29/h2-13H,14-20H2,1H3 |
InChI Key |
PZWNEECYKUPZOR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC(=C4C5=CC=CC=C5C6=CC=CC=C64)C3=O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC(=C4C5=CC=CC=C5C6=CC=CC=C64)C3=O |
Origin of Product |
United States |
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